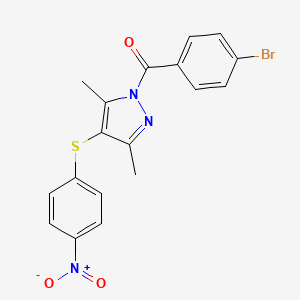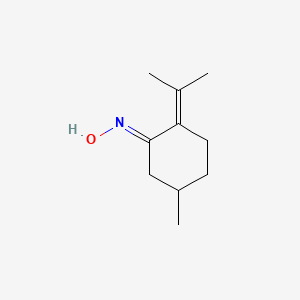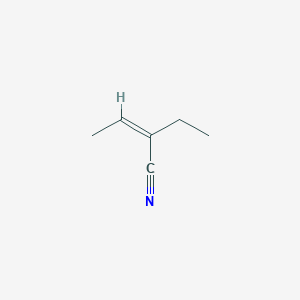![molecular formula C27H21N3O4S B2705637 Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-47-5](/img/structure/B2705637.png)
Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H21N3O4S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been focused on developing efficient synthesis methods for various derivatives of complex compounds that have potential biological applications. For instance, studies have demonstrated the synthesis of naphthalene and pyridine derivatives, aiming to enhance the chemical diversity for further pharmacological screening. The synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors has shown promising results in anticancer activity against specific human cancer cell lines (Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020). Additionally, the development of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has highlighted the importance of structural modification in enhancing herbicidal activities (Xu et al., 2008).
Biological Evaluation
Synthetic compounds have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study on the efficient synthesis of 3‐Hydroxynaphthalene‐1, 4‐Dione derivatives via pseudo four-component reactions found significant in vitro antioxidant and anti-inflammatory activities, comparing favorably with standard compounds (Kumar, R. Sribalan, & V. Padmini, 2017). Another research highlighted the antimicrobial activity of novel naphtho(2,1-b)furo-5H- (3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, showcasing the potential of these compounds in fighting microbial infections (Ravindra, H. Vagdevi, & V. Vaidya, 2008).
Antiviral and Anticancer Activities
The synthesis and evaluation of certain derivatives for antiviral activities have been documented, where compounds have shown promising antiviral activity against H5N1 virus, suggesting potential applications in antiviral drug development (Flefel et al., 2014). Moreover, the exploration of heterocyclic systems derived from specific chemical scaffolds indicates a broad interest in their utility for developing anticancer agents.
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-3-34-27(33)23-21-15-35-25(22(21)26(32)30(29-23)18-13-11-16(2)12-14-18)28-24(31)20-10-6-8-17-7-4-5-9-19(17)20/h4-15H,3H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCFNKBPAIMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2705557.png)
![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)

![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

